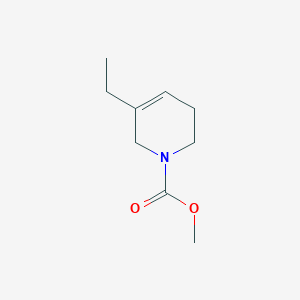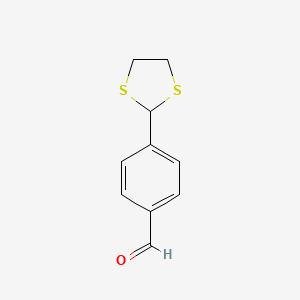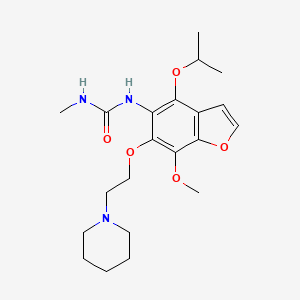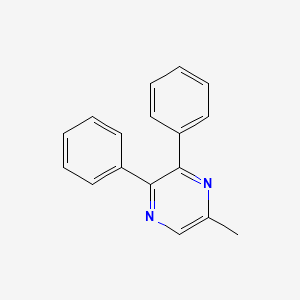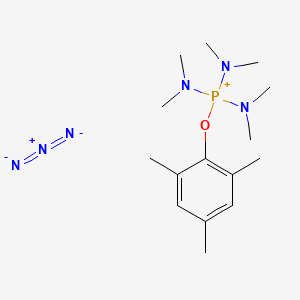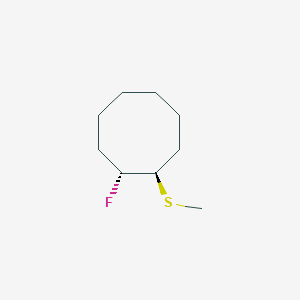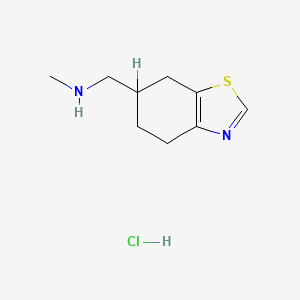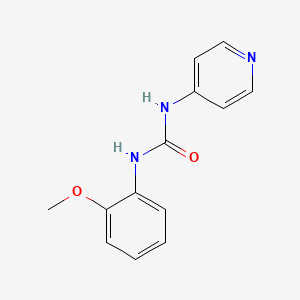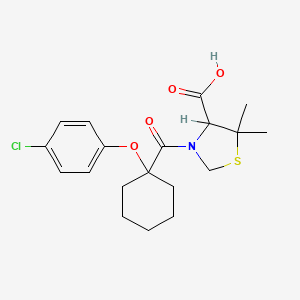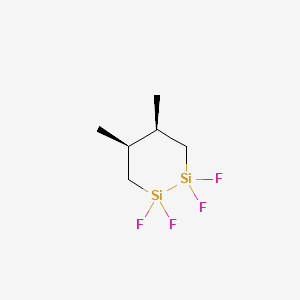
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is a unique organosilicon compound characterized by the presence of two silicon atoms and four fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane typically involves the reaction of appropriate silicon-containing precursors with fluorinating agents under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base, followed by the addition of a fluorinating agent such as triphosgene . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its incorporation into polymer matrices can improve their thermal and chemical resistance.
Mecanismo De Acción
The mechanism by which (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another organosilicon compound with similar stereochemistry but different functional groups.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with similar stereochemistry but different chemical properties.
Uniqueness
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is unique due to its combination of silicon and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
Propiedades
Número CAS |
78844-46-9 |
|---|---|
Fórmula molecular |
C6H12F4Si2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4R,5S)-1,1,2,2-tetrafluoro-4,5-dimethyldisilinane |
InChI |
InChI=1S/C6H12F4Si2/c1-5-3-11(7,8)12(9,10)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
JSNLRBRRBMWYHV-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1C[Si]([Si](C[C@@H]1C)(F)F)(F)F |
SMILES canónico |
CC1C[Si]([Si](CC1C)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
